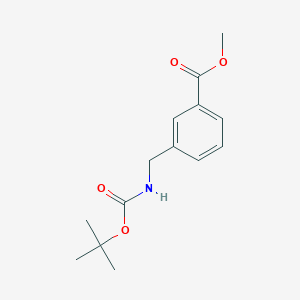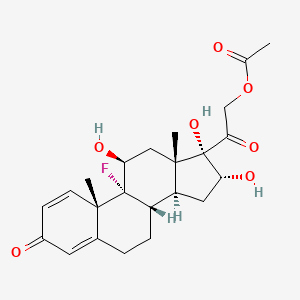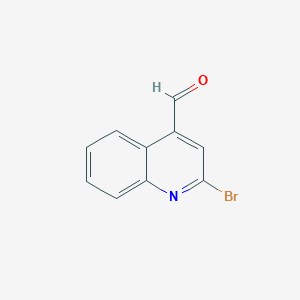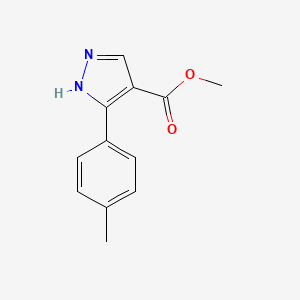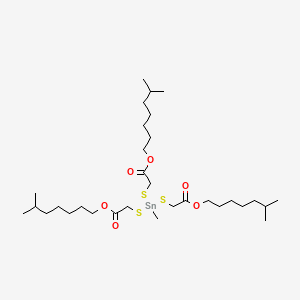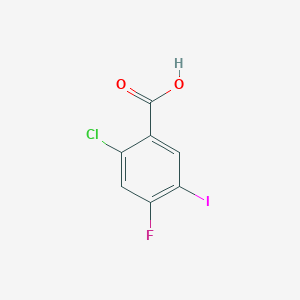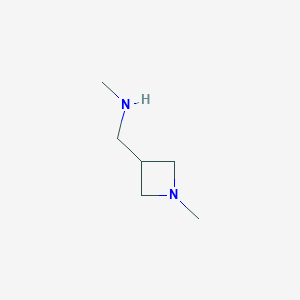
2-Pyridylcyclobutylketon
Übersicht
Beschreibung
Cyclobutyl 2-pyridyl ketone is a chemical compound with the linear formula C10H11NO . It is a yellow oil in its physical form . This compound is used in various applications and is a key intermediate for the synthesis of certain compounds .
Synthesis Analysis
The synthesis of 2-pyridyl ketones, including Cyclobutyl 2-pyridyl ketone, can be achieved through a practical method involving a continuous flow process . In this method, 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones .Molecular Structure Analysis
The molecular structure of Cyclobutyl 2-pyridyl ketone is represented by the InChI code1S/C10H11NO/c12-10(8-4-3-5-8)9-6-1-2-7-11-9/h1-2,6-8H,3-5H2 . Chemical Reactions Analysis
The chemical reactions involving Cyclobutyl 2-pyridyl ketone primarily involve its use as a precursor in the synthesis of other compounds. For instance, it is used in the synthesis of TGF-β type 1 receptor inhibitor LY580276 .Physical And Chemical Properties Analysis
Cyclobutyl 2-pyridyl ketone has a molecular weight of 161.2 . It appears as a yellow oil in its physical form .Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Molekülen
2-Pyridylcyclobutylketon dient als ein wichtiges Zwischenprodukt bei der Synthese verschiedener bioaktiver Moleküle. Seine Struktur findet sich in Naturprodukten und Pharmazeutika wieder und spielt eine entscheidende Rolle bei der Entwicklung neuer Medikamente und Behandlungen .
Asymmetrische Katalyse
Diese Verbindung wird als Vorläufer für chirale 2-Pyridinalkyl-/arylalkohole oder 2-Aminoalkylpyridinliganden verwendet. Diese sind essentiell für die asymmetrische Katalyse, die für die Herstellung enantiomerenreiner Substanzen, die in Medikamenten verwendet werden, von entscheidender Bedeutung ist .
Aufbau von Verbindungsbibliotheken
Forscher nutzen this compound für den schnellen Aufbau von 2-Pyridylketonbibliotheken im kontinuierlichen Fluss. Dies ist wichtig für das Hochdurchsatz-Screening in der Wirkstoffforschung, das die Erforschung eines riesigen chemischen Raums für potenzielle Therapeutika ermöglicht .
Pharmazeutische Bausteine
Aufgrund seiner heterocyclischen Ketongruppe ist this compound ein wichtiger Baustein in der pharmazeutischen Chemie. Es wird verwendet, um Verbindungen mit potentiellen Antitumor-Eigenschaften und selektiver Enzyminhibition zu erzeugen .
Materialwissenschaften
Im Bereich der funktionalen Materialien können die Derivate dieser Verbindung so angepasst werden, dass sie spezifische Eigenschaften aufweisen, wodurch sie sich für Anwendungen in fortschrittlichen Materialien eignen, wie z. B. organische Halbleiter oder Photovoltaikzellen .
Umweltchemie
Die Syntheseverfahren mit this compound sind umweltfreundlich konzipiert. Dies entspricht den Prinzipien der grünen Chemie, die darauf abzielen, gefährliche Stoffe und Abfälle in chemischen Prozessen zu reduzieren .
Wirkmechanismus
Mode of Action
It is known to be involved in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. In this reaction, the compound may interact with its targets through oxidative addition and transmetalation .
Biochemical Pathways
Cyclobutyl 2-pyridyl ketone is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic pathways, leading to the formation of carbon-carbon bonds. The downstream effects of this reaction can vary widely depending on the specific reactants and conditions used.
Result of Action
The result of the action of Cyclobutyl 2-pyridyl ketone is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
cyclobutyl(pyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10(8-4-3-5-8)9-6-1-2-7-11-9/h1-2,6-8H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFVVUQDXNEDAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641987 | |
| Record name | Cyclobutyl(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515154-32-2 | |
| Record name | Cyclobutyl(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


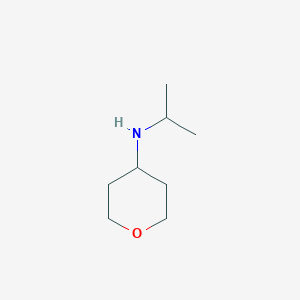
![1-Oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B1603866.png)

